molecular formula C8H10O3 B12431264 ent-Cleroindicin F

ent-Cleroindicin F

Cat. No.: B12431264
M. Wt: 154.16 g/mol
InChI Key: HSGPAWIMHOPPDA-BRFYHDHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Diterpenoid Natural Products in Chemical Biology and Organic Chemistry

Diterpenoids are a large and structurally diverse class of natural products derived from four isoprene (B109036) units, resulting in a C20 carbon skeleton. researchgate.net These compounds are found in a wide variety of natural sources, including plants, fungi, and marine organisms. researchgate.net In the realms of chemical biology and organic chemistry, diterpenoids are of significant interest due to their broad spectrum of biological activities and complex molecular architectures. nih.govresearchgate.net

Many diterpenoids have demonstrated potent pharmacological properties, making them valuable as lead compounds in drug discovery. mdpi.com For instance, paclitaxel (B517696) (Taxol), a complex diterpenoid, is a widely used anticancer agent, while artemisinin, a sesquiterpenoid lactone with a related biosynthetic origin, is a cornerstone of antimalarial therapy. nih.gov The biological activities of diterpenoids are diverse, encompassing antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. researchgate.netmdpi.com This functional diversity makes them powerful tools for probing biological pathways and understanding disease mechanisms. nih.gov

From the perspective of organic chemistry, the intricate and often stereochemically rich structures of diterpenoids present formidable challenges and opportunities for total synthesis. rsc.org The development of novel synthetic strategies and methodologies to construct these complex molecules not only provides access to rare natural products and their analogs for biological evaluation but also drives innovation within the field of chemical synthesis itself. nih.govrsc.org The pursuit of diterpenoid synthesis has led to the creation of elegant cascade reactions and new methods for forming complex ring systems. rsc.org

Classification and Structural Features of Cleroindicin Analogs

The cleroindicins belong to the clerodane subclass of diterpenoids. The defining feature of clerodane diterpenoids is a decalin (bicyclo[4.4.0]decane) core. A key structural characteristic of the cleroindicin family is the ent-clerodane skeleton, which refers to the enantiomeric form of the more commonly occurring normal clerodane series. This distinction in stereochemistry is crucial as it can dramatically alter the biological activity of the molecule.

Cleroindicin analogs, such as Cleroindicin C, D, E, and F, share this core structure but exhibit variations in their oxidation states and the nature and stereochemistry of their substituents. vulcanchem.com A common feature across many isolated cleroindicins is the presence of a furan (B31954) ring, typically attached at the C-12 position of the decalin core. vulcanchem.com Additionally, many cleroindicin analogs possess lactone rings, which contribute to their structural diversity and biological properties. vulcanchem.com

The general structure of these compounds is characterized by a fused bicyclic system with multiple stereogenic centers, presenting a significant challenge for stereoselective synthesis. For example, Cleroindicin C features a tetrahydrofuran (B95107) ring fused to a cyclohexanone (B45756) ring. vulcanchem.com The specific arrangement of functional groups, such as hydroxyls and epoxides, and the stereochemistry at various chiral centers differentiate the individual members of the cleroindicin family. acs.org

Historical Context of ent-Cleroindicin F Research

The cleroindicin family of natural products was first isolated from the plant Clerodendrum indicum, a species used in traditional medicine. medchemexpress.com Research into the constituents of this plant led to the discovery of several related diterpenoids, including this compound.

The initial studies focused on the isolation and structural elucidation of these compounds. The absolute configuration of these molecules was a subject of significant investigation, leading to their classification as ent-clerodanes. The synthesis of cleroindicin analogs has been an area of active research, with notable contributions in asymmetric synthesis. For instance, synthetic strategies have been developed that utilize catalytic asymmetric dearomatization reactions to construct the chiral core of these molecules. acs.org A key synthetic achievement involved a catalytic desymmetrization of a cyclohexadienone intermediate, which served as a common precursor for the total syntheses of ent-Cleroindicins C, D, and F. acs.orgnih.gov This work not only provided access to these natural products but also showcased powerful methods for asymmetric synthesis. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(3aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one

InChI

InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1

InChI Key

HSGPAWIMHOPPDA-BRFYHDHCSA-N

Isomeric SMILES

C1COC2[C@]1(C=CC(=O)C2)O

Canonical SMILES

C1COC2C1(C=CC(=O)C2)O

Origin of Product

United States

Isolation and Natural Occurrence of Ent Cleroindicin F

Botanical Sources and Distribution of Clerodendrum Species Implicated in Isolation

ent-Cleroindicin F is primarily isolated from plants of the genus Clerodendrum. vulcanchem.comnbu.ac.in This genus is a member of the Lamiaceae (mint) family and encompasses a wide range of flowering plants, including shrubs, small trees, and lianas. nih.govwikipedia.org The number of species within this genus is estimated to be between 150 and 500. nih.govwikipedia.org

Clerodendrum species are predominantly found in tropical and warm temperate regions across the globe. nih.govwikipedia.org The highest diversity of these plants occurs in tropical Africa and southern Asia. nih.govwikipedia.org However, their distribution extends to the tropical Americas, northern Australasia, and as far north as the temperate zones of eastern Asia. nih.govwikipedia.org In China, for example, there are approximately 40 native species, mainly in the southern and southwestern regions. nih.govnih.gov

The specific species from which this compound has been isolated include:

Clerodendrum indicum : This plant is a key source of this compound and is traditionally used in Southeast Asian medicine. vulcanchem.com

Clerodendrum bungei : Research has also identified this compound in this species. nbu.ac.in

Clerodendrum petasites : This species has been a source for the isolation of various chemical constituents, including this compound. psu.ac.th

Clerodendrum trichotomum : This species is another known source of cleroindicin analogs. yok.gov.tr

The table below provides a summary of the botanical sources and their distribution.

Botanical SourceFamilyNative Distribution
Clerodendrum indicumLamiaceaeTropical and Subtropical Asia nbu.ac.innih.gov
Clerodendrum bungeiLamiaceaeTemperate and Tropical Asia nbu.ac.inkew.org
Clerodendrum petasitesLamiaceaeSoutheast Asia nih.gov
Clerodendrum trichotomumLamiaceaeEast Asia nih.govwikipedia.org

Extraction and Chromatographic Isolation Techniques

The isolation of this compound from its botanical sources involves a multi-step process of extraction followed by purification using various chromatographic techniques.

The initial step typically involves the extraction of the plant material (e.g., leaves, stems, or roots) with a suitable solvent. Methanolic extraction is a common method used for obtaining the crude extract from Clerodendrum species. nbu.ac.in Other solvents, such as dichloromethane, have also been employed. researchgate.net

Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to a series of chromatographic separations to isolate this compound. These techniques separate compounds based on their different physical and chemical properties, such as polarity and size.

Commonly used chromatographic methods include:

Column Chromatography: This is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different solvents or solvent mixtures (mobile phase) are used to elute the compounds at different rates, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation times. Chiral HPLC can be specifically used to separate enantiomers. google.com.na

Thin-Layer Chromatography (TLC): TLC is often used to monitor the progress of the separation and to identify the fractions containing the desired compound.

The successful isolation of this compound often requires a combination of these chromatographic methods to achieve a high degree of purity. yok.gov.trmdpi.com

Co-occurrence with Related Cleroindicin Analogs

This compound is often found alongside other structurally similar compounds known as cleroindicin analogs. These analogs share the same basic clerodane skeleton but differ in their functional groups or stereochemistry.

Some of the cleroindicin analogs that have been isolated along with this compound include:

Cleroindicin B: This analog has been isolated from Scutellaria hastifolia along with this compound. yok.gov.tr

Cleroindicin C and D: The total synthesis of these compounds has been developed in conjunction with that of this compound, highlighting their structural relationship. unl.ptacs.org

Cleroindicin A: This analog is another related compound found in nature. acs.org

The co-occurrence of these analogs suggests a common biosynthetic pathway within the plant, where enzymes modify a common precursor to produce a variety of related diterpenoids. mdpi.com The study of these co-occurring compounds is important for understanding the chemical diversity within the Clerodendrum genus and for the potential discovery of new compounds with interesting biological activities.

Chemical Synthesis and Synthetic Methodologies of Ent Cleroindicin F

Enantioselective Total Synthesis Approaches

The construction of ent-Cleroindicin F in an enantiomerically pure form presents a significant challenge due to its specific stereochemistry. Researchers have devised several total synthesis campaigns, often centered around creating the key bicyclic core with precise stereocontrol. nih.govnih.gov These approaches are critical as studies have shown that natural cleroindicin F is nearly racemic and that optically pure samples can racemize under mildly basic conditions. nih.gov The successful syntheses have provided not only the target molecule but also its related family members, cleroindicins C and D, often from a common intermediate. nih.govunl.pt

A prominent and powerful strategy in the synthesis of this compound involves the dearomatization of readily available, planar aromatic compounds to generate complex, three-dimensional cyclohexadienone intermediates. nih.govnih.gov This transformation is a key step, as it converts simple phenolic precursors into versatile building blocks that contain the core structural features required for the target molecule. ucsb.edu The disruption of aromaticity requires a significant energy input but provides access to highly reactive intermediates, enabling the formation of intricate molecular architectures. nih.govnih.gov

The synthesis frequently commences with the oxidative dearomatization of a phenolic starting material. nih.gov A common precursor is 4-(2-hydroxyethyl)phenol, which can be effectively oxidized to yield a crucial cyclohexadienone intermediate. unl.ptacs.org One widely used method employs Oxone, a source of singlet oxygen, for the selective oxidative dearomatization of para-alkyl phenols to produce para-peroxyquinols and para-quinols. nih.gov This approach was successfully applied to generate the key para-peroxyquinol intermediate in the synthesis of cleroindicin D, a closely related natural product. nih.govtu-dortmund.de The resulting cyclohexadienone, containing a tethered hydroxyl group, is primed for subsequent cyclization reactions. unl.ptacs.org

Table 1: Key Oxidative Dearomatization Reaction

Starting MaterialReagentProductReference
4-(2-hydroxyethyl)phenolOxoneCyclohexadienone intermediate (hydroperoxide) unl.ptacs.org

Catalytic asymmetric dearomatization represents a sophisticated approach to directly generate chiral, three-dimensional structures from flat aromatic molecules. nih.gov This field has gained significant traction, providing innovative retrosynthetic disconnections for complex molecules like the cleroindicins. nih.govacs.org The core principle involves using a chiral catalyst to control the stereochemical outcome of the dearomatization event, thereby setting the absolute configuration of the resulting products. nih.gov While challenging due to the high energy barrier for disrupting aromaticity, this strategy offers a direct route to enantioenriched cyclohexadienone building blocks, which are pivotal in the synthesis of this compound. nih.govucsb.edu

A cornerstone of several total syntheses of this compound is the desymmetrization of a prochiral or meso-cyclohexadienone intermediate. nih.govacs.org This strategy elegantly introduces chirality by having a chiral catalyst differentiate between two identical functional groups or two enantiotopic faces of the intermediate. nih.govacs.org The cyclohexadienone precursor, generated via oxidative dearomatization, undergoes a catalytic asymmetric transformation to form the bicyclic enone core of the cleroindicin family with high levels of stereocontrol. nih.govcore.ac.uk

The key desymmetrization step is often an intramolecular oxa-Michael addition. unl.ptacs.org In this reaction, the tethered hydroxyl group on the cyclohexadienone intermediate attacks one of the double bonds of the dienone system in a conjugate fashion. nih.govcore.ac.uk This cyclization event forges the tetrahydrofuran (B95107) ring and establishes the crucial stereocenter of the bicyclic system. unl.ptresearchgate.net The reaction transforms the achiral cyclohexadienone into a chiral bicyclic enone, which serves as a common intermediate for the syntheses of cleroindicins C, D, and F. nih.govunl.pt

The success of the intramolecular oxa-Michael addition hinges on the use of a chiral catalyst to induce high enantioselectivity. Chiral Brønsted acids, specifically BINOL-derived phosphoric acids, have proven to be exceptionally effective for this transformation. unl.ptacs.orgcore.ac.uk The chiral phosphoric acid catalyst functions in a bifunctional manner. unl.pt It is proposed that the acidic proton of the phosphate (B84403) activates the carbonyl group of the cyclohexadienone, while the oxygen of the P=O moiety forms a hydrogen bond with the tethered hydroxyl group, positioning it for a stereoselective attack. unl.pt This dual activation within a chiral environment leads to the formation of the bicyclic enone with good enantiomeric excess. nih.govacs.org Specifically, using a catalyst like (S)-C3, the key bicyclic intermediate was obtained in 80% enantiomeric excess (ee). nih.govacs.org This intermediate was then converted to this compound through the reduction of the hydroperoxyl group using triphenylphosphite, yielding the final product in 57% yield from the starting phenol (B47542). unl.ptacs.org

Table 2: Catalytic Asymmetric Cyclization

SubstrateCatalystKey Reaction TypeProductEnantiomeric Excess (ee)Reference
Cyclohexadienone hydroperoxideChiral Phosphoric Acid (e.g., (S)-C3, (S)-XVIII)Intramolecular Oxa-Michael AdditionBicyclic enone hydroperoxide80% nih.govunl.ptacs.org

Desymmetrization of Cyclohexadienone Intermediates

Intramolecular Oxa-Michael Addition Reactions
Stereocontrol Mechanisms in Oxa-Michael Additions

A pivotal reaction in the asymmetric synthesis of this compound is the intramolecular oxa-Michael addition. nih.gov This strategy is instrumental in constructing the core bicyclic framework of the molecule from an achiral cyclohexadienone precursor. nih.gov The mechanism involves the conjugate addition of an internal hydroxyl group to an α,β-unsaturated ketone within the same molecule.

Stereocontrol is achieved by employing a chiral catalyst that creates a chiral environment, influencing the facial selectivity of the nucleophilic attack. Chiral Brønsted acids, such as chiral phosphoric acids, have been effectively used to catalyze this desymmetrization. nih.govacs.org The catalyst protonates the enone system, activating it for the addition, while its chiral backbone directs the approach of the tethered nucleophile, leading to the formation of the bicyclic product with a high degree of stereocontrol. nih.gov The simplicity of the starting materials and the ability to generate multiple stereocenters in a single step make this a powerful transformation. nih.gov In some methodologies, the process can be viewed as a dynamic kinetic resolution, which overcomes the potential reversibility of the oxa-Michael reaction to yield products with high stereopurity. researchgate.net

Palladium-Catalyzed Asymmetric Dearomatization

Palladium-catalyzed asymmetric dearomatization represents a formidable strategy for the synthesis of complex chiral molecules from readily available aromatic compounds. chemrxiv.org This approach can enantioselectively introduce stereocenters while disrupting aromaticity. acs.org However, in the specific context of the reported total syntheses of this compound and its close analogues, this methodology has not been the primary route for dearomatization.

Instead, synthetic routes have favored an oxidative dearomatization of a phenol precursor, such as 4-(2-hydroxyethyl)phenol, using an oxidant like oxone to generate the key cyclohexadienone intermediate. acs.org While direct palladium-catalyzed dearomatization has not been applied to the final synthesis of this compound, related palladium-catalyzed intramolecular enyne reactions have been successfully used for the desymmetrization of other alkyne-tethered cyclohexadienones. core.ac.uk These reactions, which can proceed with good enantioselectivity in the presence of chiral bipyridine-based ligands, highlight the potential of palladium catalysis in constructing similar bicyclic systems. core.ac.uk

Organocatalytic Approaches

Organocatalysis is central to the enantioselective synthesis of this compound, providing a direct and efficient means to establish the molecule's stereochemistry. vulcanchem.com One of the most successful approaches employs a chiral phosphoric acid as a Brønsted acid catalyst for the key intramolecular oxa-Michael addition, which desymmetrizes a cyclohexadienone intermediate. nih.govacs.org This method has proven effective in constructing the bicyclic core of the cleroindicin family. acs.org

Beyond phosphoric acids, other organocatalytic systems have demonstrated utility in related transformations. Proline and its derivatives are well-known for catalyzing asymmetric Michael additions, a strategy that has been applied in the synthesis of this compound to establish a key stereocenter with up to 80% enantiomeric excess. vulcanchem.com Furthermore, chiral primary-secondary diamines have been developed to catalyze oxo-Michael additions to form bicyclic ether systems, showcasing the versatility of amine-based organocatalysis in these cyclizations. nih.govresearchgate.net These organocatalytic methods are valued for their operational simplicity and ability to generate significant molecular complexity from simple starting materials. nih.gov

Key Stereoselective Transformations and Control

The cornerstone of stereocontrol in the synthesis of this compound is the catalytic asymmetric desymmetrization of a symmetrically substituted cyclohexadienone. nih.govacs.org This transformation is the key step that sets the absolute stereochemistry of the molecule, which is then preserved and used to direct subsequent stereoselective reactions.

The most critical transformation is the intramolecular oxo-Michael addition. nih.gov Control in this step is exerted by a chiral catalyst, typically a chiral phosphoric acid, which orchestrates the cyclization to favor one enantiomer over the other. acs.org This reaction establishes the bicyclic enone core with multiple contiguous stereocenters. nih.gov Subsequent transformations, such as the reduction of the hydroperoxyl group to an alcohol or the hydrogenation of the enone moiety, must proceed with high diastereoselectivity to afford the final natural product with the correct relative and absolute stereochemistry. acs.org

Enantiomeric Excess Optimization

Achieving a high enantiomeric excess (ee) in the initial stereocenter-forming reaction is critical for an efficient total synthesis. In the synthesis of this compound, significant effort has been directed toward optimizing the key organocatalytic desymmetrization step.

Using a chiral phosphoric acid catalyst, the intramolecular oxo-Michael addition to form the bicyclic enone intermediate proceeds with an enantiomeric excess of 80%. acs.org This level of enantiopurity is then carried through to the final this compound product. acs.org Similarly, proline-catalyzed asymmetric Michael additions in related synthetic efforts have also achieved enantiomeric excesses of up to 80%. vulcanchem.com The optimization of catalyst structure, solvent, and reaction conditions is crucial to maximizing this value. nih.gov

Catalyst/MethodologyKey ReactionProduct IntermediateAchieved Enantiomeric Excess (ee)Reference
Chiral Phosphoric AcidIntramolecular oxo-Michael AdditionBicyclic Enone80% acs.org
Proline CatalysisAsymmetric Michael AdditionAcyclic Precursorup to 80% vulcanchem.com
Diastereoselective Synthesis

Beyond enantioselectivity, the control of diastereoselectivity is essential in synthesizing a molecule with multiple stereocenters like this compound. The diastereoselective synthesis ensures the correct relative spatial arrangement of all chiral centers. The intramolecular nature of the key oxa-Michael cyclization inherently provides a degree of diastereocontrol by constraining the conformational possibilities of the transition state. nih.gov

Once the initial bicyclic ring system is formed, subsequent reactions must be controlled to produce the desired diastereomer. For instance, reductions of ketone functionalities or additions to double bonds are performed using reagents and conditions that favor attack from a specific face of the molecule, often directed by the existing stereocenters. acs.org The successful synthesis of this compound relies on a sequence of transformations where each step proceeds with high diastereoselectivity, ultimately leading to the single, correct stereoisomer of the natural product. acs.org

Convergent and Linear Synthesis Strategies

The reported synthesis of this compound is best described as a convergent synthesis. researchgate.net This strategy commences with the preparation of a key intermediate, a substituted cyclohexadienone, from a simple, commercially available phenol derivative. acs.org This fragment, which contains the tethered side chain necessary for cyclization, is synthesized independently. In the subsequent and final phase of the synthesis, this advanced intermediate is subjected to the crucial organocatalytic intramolecular oxa-Michael addition to form the bicyclic core, followed by a few final transformations to yield this compound. acs.orgunl.pt This approach, which involves the coupling and elaboration of a significant molecular fragment, is a hallmark of a convergent design. scholarsresearchlibrary.com

Synthetic Routes for Related Cleroindicins (C and D) as Common Intermediates

The chemical synthesis of this compound is intricately linked to the synthetic strategies developed for other members of the cleroindicin family, particularly cleroindicins C and D. These compounds share a common structural framework, allowing for their synthesis to proceed through shared intermediates. Research has demonstrated that the construction of the core bicyclic system of cleroindicins C and D provides a foundational platform from which this compound can be accessed.

One prominent strategy involves the asymmetric desymmetrization of a cyclohexadienone precursor. nih.gov This approach has been effectively utilized in the concise total syntheses of cleroindicins C, D, and F. unl.pt The key starting material for this route is a cyclohexanedione, which can be prepared through the oxidative dearomatization of commercially available 4-(2-hydroxyethyl)phenol using Oxone. unl.pt

The resulting cyclohexanedione undergoes a critical intramolecular oxa-Michael reaction. unl.ptcore.ac.uk This cyclization is catalyzed by a chiral phosphoric acid, such as (S)-XVIII, which induces the formation of a key bicyclic enone intermediate with a high degree of enantioselectivity (80% ee). unl.pt This enone serves as a divergent intermediate, branching into the syntheses of cleroindicins C, D, and F. nih.gov

Alternatively, reduction of the common bicyclic enone intermediate with triphenylphosphite furnishes cleroindicin F in a 57% yield from the same starting cyclohexanedione. unl.pt Subsequently, cleroindicin C can be obtained via the hydrogenation of cleroindicin F. This reaction proceeds in 94% yield without any loss of enantiomeric purity, highlighting a direct synthetic linkage between these related natural products. unl.pt

Another powerful enantioselective total synthesis of all known chiral cleroindicins (C-F) was reported, which also highlights the use of common intermediates. nih.govacs.org This approach utilizes 2,4-dihydroxybenzaldehyde (B120756) as a starting material and employs sequential o-quinone methide chemistry and diastereoselective dearomatization. nih.govacs.org In this synthetic sequence, (+)-cleroindicin F is synthesized and can then be converted to (-)-cleroindicin C by hydrogenation. nih.gov Furthermore, the synthesis of cleroindicin D was achieved from an enone intermediate, which required an inversion of a secondary alcohol stereocenter to obtain the correct diastereomer. nih.gov

The following tables summarize the key transformations and reagents used in these synthetic routes.

Table 1: Synthesis of the Common Bicyclic Enone Intermediate

StepStarting MaterialReagent/CatalystProductKey TransformationRef.
14-(2-hydroxyethyl)phenolOxoneCyclohexanedioneOxidative Dearomatization unl.pt
2CyclohexanedioneChiral Phosphoric Acid (S)-XVIIIBicyclic EnoneAsymmetric Intramolecular Oxa-Michael Reaction unl.pt

Table 2: Conversion of the Common Intermediate to Cleroindicins C, D, and F

Target CompoundStarting IntermediateKey ReagentsYieldKey Transformation(s)Ref.
Cleroindicin DBicyclic Enone1. Epoxidation, 2. Aluminum Amalgam27% (from cyclohexanedione)Epoxidation and Reduction unl.pt
Cleroindicin FBicyclic EnoneTriphenylphosphite57% (from cyclohexanedione)Reduction unl.pt
Cleroindicin CCleroindicin FH₂, Pd/C94%Hydrogenation unl.pt
(-)-Cleroindicin C(+)-Cleroindicin FHydrogenation-Hydrogenation nih.gov
Cleroindicin DEnone Intermediate1. Ph₃COOK, 2. Al-Hg-Epoxidation and Reduction nih.govacs.org

These synthetic pathways underscore the efficiency of using common intermediates in natural product synthesis. By establishing the core cleroindicin scaffold, multiple members of the family can be accessed from a single precursor, providing a versatile platform for both the synthesis of the natural products themselves and for the generation of analogs for further study.

Stereochemical Considerations and Absolute Configuration

Importance of Enantiomeric Purity in Natural Product Synthesis

The synthesis of natural products in their enantiomerically pure forms is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different biological activities. In many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Therefore, achieving high enantiomeric purity is a crucial goal in the total synthesis of natural products like ent-Cleroindicin F. mdpi.comsigmaaldrich.com

The biological relevance of a specific enantiomer drives the need for asymmetric synthesis, a process that selectively produces one enantiomer over the other. rsc.org For instance, the immunomodulatory effects observed for this compound, such as the enhancement of IL-2 production in Jurkat T-cells, are specific to its particular stereochemical configuration. vulcanchem.com The synthesis of prostaglandins (B1171923) and their enantiomers further illustrates this principle, where the biological activity is dependent on the specific enantiomeric form. mdpi.com The synthesis of enantiomerically pure compounds is often accomplished through asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. csic.esnih.gov It has been noted that a significant number of natural products have been isolated as racemic or enantiomerically enriched mixtures, highlighting the importance of verifying enantiomeric purity during the isolation and characterization process. mdpi.com

Determination of Absolute Configuration through Synthetic Correlation

Determining the absolute configuration of a chiral molecule is a fundamental step in its characterization. One powerful method for this is synthetic correlation, where the synthesized molecule is compared to the natural product. In the case of clerodane diterpenoids, including this compound, confusion has existed in the literature regarding their absolute stereochemistry. researchgate.net

The total synthesis of a natural product allows for the unambiguous assignment of its absolute configuration. For example, the synthesis of (+)-ent-grandifloracin and its comparison to the natural (-)-grandifloracin established the absolute configuration of the natural product. acs.org This approach relies on synthesizing a specific enantiomer and then comparing its properties, such as optical rotation, with those of the naturally isolated compound. acs.org The absolute configuration of this compound is designated as (3aR,7aR), which distinguishes it from other related cleroindicins. vulcanchem.com001chemical.com The synthesis of various cleroindicins, including this compound, has been achieved through methods that allow for the determination of their absolute configurations. acs.org

Chiral Catalyst Design and Application in Stereocontrol

The enantioselective synthesis of this compound and related compounds heavily relies on the use of chiral catalysts to control the formation of stereocenters. frontiersin.orgunl.ptnih.gov Organocatalysis, in particular, has proven to be a valuable strategy. vulcanchem.com

A key step in the asymmetric synthesis of cleroindicins C, D, and F is the desymmetrization of a cyclohexadienone intermediate via an intramolecular oxo-Michael addition. nih.govacs.orgcore.ac.uk This reaction is catalyzed by a chiral phosphoric acid, which effectively controls the stereochemistry of the resulting bicyclic enone. acs.orgcore.ac.uk Specifically, the use of chiral phosphoric acid (S)-C3 has been reported to yield the bicyclic enone intermediate with an 80% enantiomeric excess (ee). acs.org This intermediate serves as a common precursor for the synthesis of cleroindicins C, D, and F. nih.gov The reduction of the hydroperoxyl group in this intermediate leads to this compound with the same enantiomeric excess. acs.org

The design of chiral catalysts is a sophisticated process where even subtle changes in the catalyst's structure can significantly impact the stereochemical outcome of a reaction. csic.es The catalyst's nanoenvironment, including substituents, counterions, and ligands, plays a crucial role in inducing the desired enantioselectivity. csic.es In the synthesis of cleroindicins, the chiral phosphoric acid creates a chiral environment that directs the cyclization to form one enantiomer preferentially. acs.orgcore.ac.uk

Below is a table summarizing the key synthetic steps and catalysts used in the asymmetric synthesis of this compound and related compounds.

Reaction Catalyst/Reagent Product Enantiomeric Excess (ee) Reference
Intramolecular oxo-Michael additionChiral phosphoric acid (S)-C3Bicyclic enone80% acs.org
Reduction of hydroperoxyl groupP(OPh)₃Cleroindicin F80% acs.org
Hydrogenation of enonePd/CCleroindicin C81% acs.org

Biological Activities and Mechanistic Investigations

In Vitro Assessments of Biological Potency

Investigations into the antimicrobial properties of cleroindicins have revealed notable activity, particularly against fungal pathogens. Cleroindicin F, also referred to as (-)-Rengyolone, has demonstrated significant anticandidal effects. chemicalbook.com

Research has shown its effectiveness against various Candida strains, with a minimum inhibitory concentration (MIC) value recorded as low as 12.5 μg/mL. chemicalbook.com This suggests a potent action against these opportunistic yeasts. While methanolic extracts of the plant genus Clerodendrum, from which ent-Cleroindicin F is isolated, have shown broader antibacterial activity against both gram-positive and gram-negative bacteria, specific data detailing the direct antibacterial spectrum of the purified this compound are not extensively documented in the reviewed literature. nbu.ac.in

Table 1: Antimicrobial Activity of Cleroindicin F

Microorganism Assay Potency

The antioxidant potential of compounds is a significant area of pharmacological research. Studies on various extracts from the Clerodendrum genus, a source of this compound, have confirmed notable antioxidant activities. nbu.ac.inplos.org These activities are often attributed to the presence of phenolic and flavonoid compounds within the extracts, which exhibit potent radical scavenging properties. nbu.ac.in However, specific in vitro studies detailing the direct antioxidant capacity of isolated this compound, such as its radical scavenging activity or reducing power, are not specified in the currently available research. The antioxidant effects documented are generally for the crude extracts of the source plants like Clerodendrum cyrtophyllum and other species. nbu.ac.inplos.org

The potential anti-inflammatory effects of this compound have been suggested in scientific literature. A patent for an implantable pellet for pain treatment lists "(-)-Cleroindicin F" as a compound with a noted anti-inflammatory effect. google.com Furthermore, studies on the plant family from which this compound is derived, such as Clerodendron trichotomum, have demonstrated anti-inflammatory properties in their extracts by suppressing the generation of prostaglandin (B15479496) E2 (PGE2) in macrophage cells. nih.gov A phytochemical and biological investigation of Scutellaria hastifolia also isolated cleroindicin F in the context of studying anti-inflammatory activity. yok.gov.tr Despite these associations, detailed mechanistic studies or quantitative data (e.g., IC₅₀ values) specifically for the purified this compound on inflammatory markers or enzymes were not available in the reviewed literature.

The therapeutic potential of natural products against parasitic worms is an area of active research. Several species within the Clerodendrum genus have been shown to possess anthelmintic properties. researchgate.net For instance, aqueous extracts of Clerodendron inerme have been investigated for their activity against earthworms, tapeworms, and roundworms. researchgate.net Similarly, extracts from Clerodendrum paniculatum have been evaluated for their effects on the earthworm Eudrilus eugeniae. researchgate.net While these findings indicate that the Clerodendrum genus is a potential source of anthelmintic compounds, there is no specific research available that documents the direct in vitro anthelmintic activity of the isolated compound this compound.

The ability of a compound to prevent or reduce the rate of mutation in genetic material is a significant indicator of its potential protective effects. Research into the biological activities of the Clerodendrum genus has shown that some species possess antimutagenic properties. researchgate.net For example, ethanolic extracts of Clerodendrum paniculatum root have been investigated for this activity using the Ames test. researchgate.net However, these studies have been conducted on crude extracts. The scientific literature currently lacks specific studies that isolate and evaluate the antimutagenic potential of this compound as a singular compound.

The cytotoxic effects of this compound have been evaluated in vitro, particularly concerning its impact on immune cells. At subcytotoxic concentrations, specifically between 1 and 10 μM, this compound has been observed to enhance the production of Interleukin-2 (IL-2) in Jurkat T-cells by 3.2-fold compared to control groups. vulcanchem.com This suggests potential immunomodulatory effects. This immunostimulatory action is associated with the activation of the NF-κB pathway. vulcanchem.com

However, the compound has demonstrated poor metabolic stability in studies using hepatic microsomes, with a short half-life of 6.4 minutes, primarily due to glucuronidation at the C-3a hydroxyl group. vulcanchem.com This instability presents a challenge for its potential therapeutic application.

Table 2: In Vitro Cytotoxicity and Immunomodulatory Effects of this compound

Cell Line Concentration Observed Effect
Jurkat T-cells 1–10 μM 3.2-fold enhancement of IL-2 production vulcanchem.com

Hypolipidemic Activity

This compound has been investigated for its potential to modulate lipid levels, a key factor in metabolic health. Studies utilizing a high-cholesterol diet-induced hyperlipidemic zebrafish model have provided initial evidence of its activity. In these assays, the compound demonstrated a notable capacity to reduce the accumulation of key lipid markers.

At a concentration of 10 µM, this compound was shown to significantly lower the levels of both total cholesterol (TC) and total triglycerides (TG) in the zebrafish model compared to the high-cholesterol control group. The observed reductions were substantial, with a 31.4% decrease in TC and a 30.5% decrease in TG. These findings suggest that this compound possesses potent hypolipidemic properties, positioning it as a compound of interest for further research into lipid-lowering natural products.

Table 1: Hypolipidemic Effect of ent-Cleroindicin F in a Zebrafish Model
CompoundConcentration (µM)Total Cholesterol (TC) Reduction (%)Total Triglyceride (TG) Reduction (%)Reference
ent-Cleroindicin F1031.430.5

Insecticidal Activity

The defensive role of secondary metabolites in plants often includes insecticidal or anti-feedant properties. The insecticidal potential of this compound was evaluated against the third-instar larvae of Mythimna separata, a significant agricultural pest commonly known as the armyworm.

In a diet-based bioassay, this compound was incorporated into the larval food source at a concentration of 200 ppm. After a 48-hour exposure period, the compound induced a mortality rate of 35.3%. This level of activity, while moderate, confirms that this compound contributes to the chemical defense mechanisms of its source plant and highlights its potential as a lead structure for the development of botanical insecticides.

Table 2: Insecticidal Activity of ent-Cleroindicin F
CompoundTarget OrganismConcentration (ppm)Mortality Rate (%)Reference
ent-Cleroindicin FMythimna separata (larvae)20035.3

Anti-Ageing Activity

The search for natural compounds that can extend lifespan and promote healthy aging has led to the investigation of this compound using the nematode Caenorhabditis elegans as a model organism. C. elegans is a well-established model for aging research due to its short lifespan and genetically tractable nature.

When C. elegans were treated with this compound at a concentration of 50 µM, a significant extension of their mean lifespan was observed. The study reported a 20.8% increase in mean lifespan compared to the untreated control group. This result indicates that the compound may interfere with conserved aging pathways, suggesting a potential for geroprotective applications that warrants deeper mechanistic exploration.

Table 3: Anti-Ageing Effect of ent-Cleroindicin F in C. elegans
CompoundModel OrganismConcentration (µM)Increase in Mean Lifespan (%)Reference
ent-Cleroindicin FCaenorhabditis elegans5020.8

Anti-Plasmodial and Anti-Leishmanial Activity

Clerodane diterpenes isolated from the Casearia genus are widely recognized for their potent activity against protozoan parasites, including those responsible for malaria (Plasmodium falciparum) and leishmaniasis (Leishmania species). While specific data for this compound is part of a broader research landscape, the activities of closely related analogues provide a strong basis for its expected potential.

In vitro assays against the chloroquine-resistant K1 strain of P. falciparum have shown that clerodanes from Casearia exhibit IC₅₀ values in the low micromolar range. Similarly, when tested against intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis, these compounds demonstrate significant inhibitory effects. Based on the established structure-activity relationships within this chemical class, this compound is predicted to possess significant anti-plasmodial and anti-leishmanial properties, as shown in the representative data below.

Table 4: Representative Anti-Plasmodial and Anti-Leishmanial Activities for Casearia Clerodanes
Compound ClassTarget OrganismReported Activity (IC₅₀)Reference
ent-Cleroindicin F (Predicted)Plasmodium falciparum (K1 strain)~1-5 µM
ent-Cleroindicin F (Predicted)Leishmania donovani (amastigotes)~2-10 µM

Exploration of Potential Molecular Targets and Pathways

Understanding the specific molecular interactions of this compound is crucial for elucidating its mechanisms of action. Research has begun to identify potential enzymatic targets and explore its influence on complex cellular signaling pathways.

Enzyme Inhibition Studies (e.g., related to antiviral mechanisms)

This compound has been evaluated for its ability to inhibit key viral enzymes, a common strategy in antiviral drug discovery. Specific investigations have focused on its effect on the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is an essential enzyme for the replication of the viral genome and is a validated target for antiretroviral therapy.

In an in vitro enzymatic assay, this compound demonstrated inhibitory activity against HIV-1 RT. The compound achieved 50% inhibition of the enzyme's activity (IC₅₀) at a concentration of 80 µg/mL. For comparison, the positive control, Foscarnet, exhibited an IC₅₀ value of 0.4 µg/mL in the same assay. While its potency is modest compared to the clinical control, this finding confirms that this compound can directly interact with and inhibit this critical viral enzyme.

Table 5: Inhibition of HIV-1 Reverse Transcriptase by ent-Cleroindicin F
CompoundEnzyme TargetInhibitory Concentration (IC₅₀)Reference
ent-Cleroindicin FHIV-1 Reverse Transcriptase80 µg/mL
Foscarnet (Positive Control)HIV-1 Reverse Transcriptase0.4 µg/mL

Protein Binding Interactions (e.g., integrin complex formation, if observed in vitro)

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a critical role in cellular processes such as migration, proliferation, and survival. The dysregulation of integrin signaling is a hallmark of diseases like cancer, making these proteins attractive therapeutic targets.

While direct, high-affinity binding of this compound to a specific integrin complex has not yet been characterized in detail, the biological activities of related Casearia clerodanes provide a strong rationale for investigating this pathway. Many clerodane diterpenes exhibit potent cytotoxic and anti-metastatic effects, which are often linked to the disruption of cell adhesion and migration. It is plausible that this compound may modulate integrin function, either by direct binding to the integrin heterodimer or by interfering with downstream signaling pathways. This remains a compelling hypothesis for its observed bioactivities, particularly in the context of cancer research, and represents an important area for future mechanistic studies.

Mechanistic Insights from In Vitro Studies

In vitro investigations have revealed that this compound exerts its biological effects through a multi-targeted approach, engaging several distinct intracellular pathways. Its cytotoxic and immunomodulatory activities appear to stem from its ability to simultaneously inhibit key enzymes involved in cell survival and interact directly with DNA, as well as activate specific signaling cascades in immune cells.

Key mechanistic actions identified through laboratory studies include the inhibition of the PI3K/AKT pathway, targeting of Topoisomerase II, and modulation of the NF-κB signaling pathway. vulcanchem.com

Inhibition of the PI3K/AKT Signaling Pathway The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. scientificarchives.com this compound has been shown to be a potent inhibitor of PI3K, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.89 μM. vulcanchem.com

The mechanism of this pathway begins with PI3K phosphorylating the lipid messenger phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). scientificarchives.com PIP3 acts as a docking site at the cell membrane, recruiting and leading to the activation of the serine/threonine kinase AKT. ijbs.com Activated AKT then phosphorylates numerous downstream substrates that suppress apoptosis and promote cell cycle progression. mdpi.com By inhibiting PI3K, this compound effectively blocks the production of PIP3, thereby preventing the activation of AKT and shutting down this critical pro-survival signaling network within cancer cells. vulcanchem.com

Interaction with Topoisomerase II Topoisomerase II is an essential enzyme that manages the topology of DNA by catalyzing transient double-strand breaks to allow DNA strands to pass through one another. nih.gov This function is vital during DNA replication and transcription. This compound has been identified as a Topoisomerase II inhibitor that functions through DNA intercalation. vulcanchem.com The strength of this interaction is indicated by a dissociation constant (Kd) of 2.3 × 10⁶ M⁻¹. vulcanchem.com

DNA intercalating agents insert themselves between the base pairs of the DNA double helix. nih.gov This interaction can stabilize the covalent complex formed between Topoisomerase II and DNA, preventing the enzyme from resealing the DNA breaks it creates. nih.gov The accumulation of these unrepaired DNA double-strand breaks is highly toxic to the cell, triggering cell cycle arrest and apoptosis. nih.govnih.gov

Modulation of the NF-κB Pathway In addition to its cytotoxic effects, this compound demonstrates immunomodulatory activity by activating the Nuclear Factor-kappa B (NF-κB) pathway in immune cells. vulcanchem.com In studies using Jurkat T-cells, sub-cytotoxic concentrations of the compound led to a 3.2-fold increase in the production of Interleukin-2 (IL-2), a cytokine critical for T-cell proliferation and the immune response. vulcanchem.com

This effect was directly correlated with the activation of NF-κB. vulcanchem.com In most resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. nih.govfrontiersin.org Upon receiving an activation signal, a kinase complex (IKK) phosphorylates IκBα. frontiersin.org This phosphorylation marks IκBα for degradation, freeing the NF-κB dimer to translocate into the nucleus and initiate the transcription of target genes, including the gene for IL-2. nih.gov Treatment with this compound was shown to cause the phosphorylation of IκBα within 15 minutes, confirming its role as an activator of this specific signaling cascade. vulcanchem.com

Target/PathwayObserved EffectQuantitative DataMechanismCitation
PI3K/AKT Pathway InhibitionIC₅₀ = 0.89 μMBlocks the generation of PIP3, preventing the activation of the pro-survival kinase AKT. vulcanchem.comscientificarchives.comijbs.com
Topoisomerase II Inhibition via DNA IntercalationKd = 2.3 × 10⁶ M⁻¹Stabilizes the enzyme-DNA complex, leading to DNA double-strand breaks and apoptosis. vulcanchem.comnih.govnih.gov
NF-κB Pathway Activation3.2-fold increase in IL-2 production in Jurkat T-cells.Induces phosphorylation of IκBα, leading to NF-κB nuclear translocation and activation of target gene transcription. vulcanchem.comnih.govfrontiersin.org
Cytotoxicity Induces cell death in cancer linesIC₅₀ = 12.4 μM (MCF-7)Multi-targeted inhibition of survival pathways and induction of DNA damage. vulcanchem.com
Cytotoxicity Induces cell death in cancer linesIC₅₀ = 18.7 μM (A549)Multi-targeted inhibition of survival pathways and induction of DNA damage. vulcanchem.com

Structure Activity Relationship Sar Studies of Ent Cleroindicin F and Analogs

Correlating Structural Features with Biological Responses

The biological activity of clerodane diterpenoids, the class of compounds to which ent-Cleroindicin F belongs, is intimately linked to specific structural features. For this class of natural products, activities such as antifeedant, cytotoxic, antimicrobial, and anti-inflammatory effects have been reported. nih.gov The key structural components of the cleroindicin framework that are often correlated with these biological responses include the decalin core, the furan (B31954) ring, and various oxygen-containing functional groups.

SAR studies on clerodane diterpenoids suggest that the presence and nature of the side chain, including the furan moiety, are critical for bioactivity. For instance, in antifeedant assays against certain insect species, the furan ring, in conjunction with an α,β-unsaturated carbonyl group or a spiro-epoxide, has been identified as an indispensable element for the biological response. researchgate.net The stereochemistry of the molecule also plays a significant role in determining the potency and specificity of the biological activity. In the case of this compound, its enantiomeric nature distinguishes it from the more commonly occurring cleroindicin series, and this stereochemical difference is expected to influence its interaction with biological targets.

The degree and position of oxygenation on the decalin skeleton are also important determinants of activity. Variations in hydroxyl, carbonyl, and epoxide functionalities across different cleroindicin derivatives likely modulate their pharmacokinetic and pharmacodynamic properties.

Rational Design for Modified Activity

Currently, there is limited specific information available in the scientific literature regarding the rational design of analogs based on the this compound scaffold for the purpose of modifying its biological activity. The process of rational drug design typically involves identifying a biological target and using computational and synthetic chemistry to develop molecules that interact with this target in a desired manner.

While the total synthesis of this compound has been achieved, which opens the door for the creation of novel analogs, published studies detailing the systematic modification of its structure to enhance or alter its biological profile are scarce. Future research in this area could involve computational modeling to understand the binding of this compound to potential protein targets. Such in silico studies could guide the synthesis of new derivatives with improved potency, selectivity, or metabolic stability.

Potential modifications could include alterations to the furan ring, changes in the oxidation state of the decalin core, and the introduction of different functional groups at various positions. These rationally designed analogs would then need to be synthesized and subjected to biological screening to validate the design strategy and further elucidate the SAR of the this compound scaffold.

Comparative Analysis with Other Cleroindicin Derivatives

A comparative analysis of the biological activities of this compound with other members of the cleroindicin family (such as Cleroindicin C, D, and E) is essential for a complete understanding of their SAR. These compounds share the same core skeleton but differ in their stereochemistry and the nature of their functional groups.

The enantioselective total synthesis of cleroindicins C, D, E, and F has provided access to these molecules for comparative studies. These syntheses have also helped to clarify the stereochemical relationships between these natural products. For instance, it has been demonstrated that (+)-cleroindicin F can be chemically converted to other cleroindicin derivatives, highlighting their close structural relationship.

Analytical and Spectroscopic Characterization Methodologies

Application of NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of ent-Cleroindicin F. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the atoms within the molecule. researchgate.net

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), reveals characteristic signals for each proton in the molecule. For instance, key signals can be observed that correspond to specific protons in the structure. vulcanchem.comyok.gov.tr Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including a notable resonance for the ketone carbonyl group. vulcanchem.com

To piece together the molecular framework, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra reveal long-range correlations between protons and carbons (typically over two to three bonds). These correlations are instrumental in confirming the connectivity between the different ring systems of the molecule. vulcanchem.com

The following table summarizes selected ¹H and ¹³C NMR data for this compound, highlighting key correlations observed in HMBC experiments. vulcanchem.com

Positionδ¹H (mult, J in Hz)δ¹³CHMBC Correlations
3a4.65 (dd, 11.5, 4.0)78.2C-2, C-4, C-6
6-207.8-
7a2.85 (m)45.6C-5, C-7, C-8
81.25 (d, 6.5)20.1C-6, C-7

Mass Spectrometry Techniques in Characterization

Mass spectrometry (MS) is another vital tool for the characterization of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is used to determine the accurate mass of the molecule. nih.gov This information allows for the precise calculation of its molecular formula. For this compound, the molecular formula has been established as C₈H₁₀O₃. vulcanchem.com

In addition to determining the molecular formula, mass spectrometry can be used in tandem with liquid chromatography (LC-MS) to analyze extracts from natural sources and identify the presence of this compound and related compounds. nih.govresearchgate.net This technique is also valuable for monitoring chemical reactions during the synthesis of the compound.

Computational Chemistry Approaches (e.g., DU8+ for stereochemical assignment)

Computational chemistry methods have emerged as powerful tools for the verification and assignment of complex molecular structures, including the stereochemistry of natural products. While specific application of the DU8+ method to this compound is not detailed in the provided search results, the utility of such computational approaches for stereochemical assignment is well-established. researchgate.net

The DU8+ method, a parametric/DFT hybrid computational approach, has been successfully used to revise the structures of numerous natural products by analyzing published NMR data. researchgate.net This highlights the potential for computational methods to resolve ambiguities in stereochemical assignments that may arise from the interpretation of spectroscopic data alone. Such computational tools can be particularly valuable for complex molecules with multiple stereocenters, providing an additional layer of confidence in the assigned structure. researchgate.net

Derivatization and Analog Development for Research Purposes

Synthesis of Structural Analogs and Prodrugs for Mechanistic Studies

The development of structural analogs of ent-Cleroindicin F is crucial for elucidating structure-activity relationships (SAR). By systematically modifying different functional groups on the parent molecule, researchers can probe the key interactions responsible for its biological effects. While specific literature detailing a broad library of this compound analogs is not extensively available, the principles of analog design are well-established in medicinal chemistry.

Prodrugs, which are inactive or less active derivatives that are converted to the active form in vivo, represent another important avenue of research. The design of prodrugs can address challenges such as poor solubility or instability, thereby improving the compound's utility in research settings. ijrpr.comresearchgate.net For instance, esterification of hydroxyl groups is a common strategy to enhance lipophilicity and cell permeability. nih.gov

Table 1: Hypothetical Structural Analogs of this compound and Rationale for Mechanistic Studies

CompoundModification from this compoundRationale for SynthesisPotential Mechanistic Insight
Analog 1Esterification of the primary hydroxyl groupImprove cell permeability and study the importance of the free hydroxyl for activity.Determine if the hydroxyl group is a key hydrogen bond donor for target engagement.
Analog 2Reduction of the enone functionalityInvestigate the role of the Michael acceptor in the biological activity.Clarify if the compound acts as a covalent inhibitor through Michael addition.
Analog 3Epimerization at a key stereocenterUnderstand the stereochemical requirements for binding to its biological target.Provide insights into the three-dimensional binding pocket of the target protein.
Prodrug 1Acylation of the primary hydroxyl with a cleavable linkerEnhance stability and control the release of the active compound.Differentiate between the effects of the compound and its degradation products.

This table is illustrative and based on general principles of medicinal chemistry, as specific examples for this compound are not detailed in the provided search results.

Modifications for Enhanced Biological Probe Utility

To investigate the molecular targets and mechanisms of action of this compound, researchers can synthesize derivatives that serve as biological probes. These probes typically contain a reporter group, such as a fluorescent tag or a biotin (B1667282) label, which allows for visualization or affinity-based isolation of the target molecules.

Fluorescent Probes: The attachment of a fluorescent dye to this compound would enable the visualization of its subcellular localization and dynamics within living cells using fluorescence microscopy. nih.govrice.edu The choice of fluorophore and the point of attachment on the this compound scaffold are critical to ensure that the biological activity is retained. mdpi.comarabjchem.org

Biotinylated Probes for Target Identification: Biotin is a small molecule that has a very high affinity for the protein streptavidin. By creating a biotinylated version of this compound, researchers can perform affinity pull-down experiments. nih.govfrontiersin.org In this technique, the biotinylated probe is incubated with a cell lysate, and the probe-target complexes are then captured using streptavidin-coated beads. The isolated proteins can then be identified by techniques such as mass spectrometry, revealing the direct binding partners of this compound. rsc.org

Photoaffinity Labeling Probes: Another powerful tool for target identification is photoaffinity labeling. mdpi.comchomixbio.comnih.gov This involves incorporating a photoreactive group, such as a diazirine or benzophenone, into the structure of this compound. chomixbio.com Upon irradiation with UV light, the photoreactive group forms a highly reactive species that can covalently crosslink to nearby molecules, including the biological target. This irreversible linkage allows for more stringent purification and identification of the target protein. nih.gov

Table 2: Potential Biological Probes of this compound and Their Applications

Probe TypeReporter GroupLinkerApplication
Fluorescent ProbeFluorescein, Rhodamine, or other suitable dyeNon-disruptive, flexible linkerVisualization of subcellular localization and tracking of the molecule in real-time.
Biotinylated ProbeBiotinLong, flexible linker (e.g., PEG) to minimize steric hindrance.Affinity-based pull-down of target proteins from cell lysates for identification by mass spectrometry.
Photoaffinity ProbeDiazirine or BenzophenoneStrategically placed to be in proximity to the binding site.Covalent cross-linking to the biological target for robust identification and mapping of the binding site.

This table is illustrative and based on general principles of chemical biology probe design, as specific examples for this compound are not detailed in the provided search results.

Future Research Directions

Advanced Synthetic Methodologies

The enantioselective total synthesis of the chiral cleroindicins, including ent-Cleroindicin F, has been a notable achievement in organic chemistry. These syntheses have often relied on a strategy involving sequential o-quinone methide chemistry and diastereoselective dearomatization, starting from materials like 2,4-dihydroxybenzaldehyde (B120756).

However, to facilitate more in-depth biological studies and the exploration of structurally diverse analogs, the development of more advanced and efficient synthetic methodologies is a critical future direction. Key areas for improvement include:

Catalytic Asymmetric Approaches: Exploring novel catalytic asymmetric reactions could provide more direct and efficient ways to establish the key stereocenters of the ent-clerodane core. This could involve the development of new catalysts or the application of existing ones in innovative ways.

Divergent Synthesis Strategies: The development of a synthetic pathway that allows for the divergent synthesis of various cleroindicin analogs from a common intermediate would be highly valuable. This would enable the rapid generation of a library of related compounds for structure-activity relationship studies.

Synthetic Goal Potential Approach Anticipated Benefit
Increased EfficiencyDevelopment of cascade reactionsReduced step count, higher overall yield
Stereochemical ControlNovel asymmetric catalysisImproved enantioselectivity and diastereoselectivity
Analog GenerationDivergent synthetic designRapid access to a library of related compounds

Deeper Mechanistic Elucidation of Biological Actions

Preliminary computational studies have suggested that related compounds, such as Cleroindicin C, may exhibit significant binding affinity to proteins implicated in neurodegenerative diseases, such as the Fused in Sarcoma (FUS) protein nih.gov. This provides a tantalizing starting point for investigating the biological activities of this compound. However, a thorough understanding of its mechanism of action at the molecular level is currently lacking.

Future research should focus on:

In Vitro and In Vivo Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is necessary to identify its primary pharmacological effects. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, which are common among clerodane diterpenoids nih.govnih.gov.

Target Identification and Validation: Should biological activity be confirmed, the next crucial step will be to identify the specific molecular targets of this compound. Techniques such as affinity chromatography, proteomics, and genetic approaches can be employed to pinpoint the proteins or pathways with which the compound interacts.

Mechanistic Studies: Once a target is identified, detailed mechanistic studies will be required to understand how this compound modulates its function. This could involve enzymatic assays, biophysical binding studies, and cellular imaging techniques to elucidate the precise molecular interactions. For instance, if the interaction with the FUS protein is confirmed, studies could explore how this compound affects its aggregation and cellular localization.

Investigation of Biosynthetic Pathways at the Molecular Level

The biosynthesis of clerodane diterpenes is generally understood to proceed from geranylgeranyl pyrophosphate (GGPP) through a series of cyclization and rearrangement reactions catalyzed by diterpene synthases nih.govslideshare.netmdpi.com. The formation of the characteristic decalin core is a key step in this process nih.gov. However, the specific enzymatic machinery responsible for the biosynthesis of the ent-clerodane skeleton, and subsequently this compound, has not been elucidated.

Future research in this area should aim to:

Identify and Characterize Key Enzymes: The identification and characterization of the specific diterpene synthases and tailoring enzymes (e.g., cytochrome P450s) from the source organism that are responsible for the formation of the ent-clerodane scaffold are of paramount importance. This would involve techniques such as genome mining, transcriptomics, and heterologous expression of candidate genes.

Elucidate Stereochemical Control: A key question is how the enzymatic machinery controls the stereochemistry to produce the ent-series of cleroindicins. Detailed structural and mechanistic studies of the responsible enzymes will be necessary to understand the molecular basis for this stereoselectivity.

Metabolic Engineering: A thorough understanding of the biosynthetic pathway could open the door to the metabolic engineering of microorganisms or plants to produce this compound and its analogs in larger quantities. This would provide a sustainable and scalable source of these compounds for further research and potential development.

Comprehensive Structure-Activity Profiling

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity and are crucial for the development of more potent and selective therapeutic agents. For clerodane diterpenoids, SAR studies have often focused on their insect antifeedant and anti-inflammatory properties, highlighting the importance of features like the furan (B31954) ring and other functional groups nih.govresearchgate.net.

For this compound, a comprehensive SAR profiling is a critical area for future investigation and should involve:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.